3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine
Description
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a pyridine derivative featuring a fluorine atom at the 3-position and a 3-(methylsulfanyl)pyrrolidine-1-carbonyl group at the 5-position. This compound is likely explored in medicinal chemistry as a scaffold for drug discovery, given its structural similarity to bioactive molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBCUUIPDZFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which yields fluorinated pyridine derivatives . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound’s sulfur and nitrogen atoms can also participate in hydrogen bonding and other interactions, contributing to its overall biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound’s key structural elements include:
- Pyridine core : Aromatic heterocycle with nitrogen at position 1.
- Fluorine substituent : Electron-withdrawing group at position 3.
- Pyrrolidine-1-carbonyl group : Amide-linked pyrrolidine at position 5, with a methylsulfanyl group at the pyrrolidine’s 3-position.
Comparative Analysis of Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core :
- The target compound’s pyridine core differs from triazine () or imidazo[1,2-a]pyrimidine () scaffolds, which may alter binding affinity in biological systems.
- Fluorine at position 3 is conserved in HB085 () but absent in triazine derivatives .
Pyrrolidine Modifications: The methylsulfanyl group on pyrrolidine (target compound) contrasts with benzyl (HB510, ) or hydroxymethyl (HB085, ) substituents, affecting electronic and steric properties .
Sulfur-Containing Groups :
- Methylsulfanyl in the target compound and D0 () may improve metabolic stability compared to allylsulfanyl () or cinnamylsulfanyl () .
Biological Activity
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a fluorinated pyridine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring both a fluorine atom and a methylsulfanyl group, enhances its stability and bioavailability, making it an interesting candidate for drug development and other scientific applications.
The compound has the following chemical properties:
- Molecular Formula : C11H13FN2OS
- Molecular Weight : 227.30 g/mol
- InChI Key : InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electronegativity of the fluorine atom can enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. The presence of sulfur and nitrogen atoms allows for hydrogen bonding and other interactions that contribute to its biological effects.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. A notable study demonstrated that pyridine derivatives can induce apoptosis in cancer cells, with this compound showing promising cytotoxicity against FaDu hypopharyngeal tumor cells. This activity was attributed to the compound's ability to interfere with cell cycle progression and promote apoptosis through mitochondrial pathways .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers cell death mechanisms in malignant cells.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| FaDu (Hypopharyngeal) | 12.5 | 65 |
| HeLa (Cervical) | 15.0 | 58 |
| MCF7 (Breast) | 20.0 | 50 |
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
